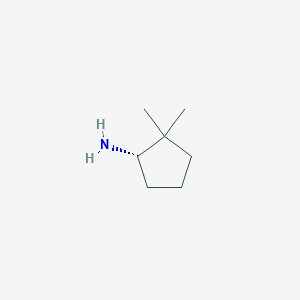

(1S)-2,2-Dimethylcyclopentan-1-amine

Description

Significance of Chiral Amines as Versatile Scaffolds in Modern Organic Chemistry

Chiral amines are indispensable in modern organic chemistry due to their multifaceted roles. They can act as chiral catalysts, directly participating in bond-forming reactions to create new stereocenters with high enantioselectivity. Furthermore, they serve as effective resolving agents, forming diastereomeric salts with racemic mixtures of acids, which can then be separated by physical methods like crystallization. Perhaps most significantly, chiral amines are incorporated into molecules as "chiral auxiliaries". In this capacity, the amine is temporarily attached to a substrate, directing the stereochemical course of subsequent reactions. After fulfilling its role, the auxiliary can be cleanly removed, having imparted its chirality to the target molecule. The prevalence of amine functionalities in pharmaceuticals and natural products also positions chiral amines as crucial building blocks for the synthesis of complex and biologically active compounds.

Overview of Stereochemical Importance in Cyclopentane (B165970) Derivatives

The cyclopentane ring, while appearing simple, possesses a distinct and important stereochemical profile. Unlike planar aromatic rings, the five-membered ring of cyclopentane is puckered to relieve torsional strain, adopting non-planar "envelope" and "twist" conformations. researchgate.net This conformational behavior is critical when substituents are introduced onto the ring. The spatial arrangement of these substituents, described as cis (on the same side of the ring) or trans (on opposite sides), is a form of diastereomerism that significantly influences the molecule's physical properties and reactivity. researchgate.net In the context of asymmetric synthesis, the defined three-dimensional structure of a chiral cyclopentane derivative can create a highly specific steric environment, allowing for precise control over the approach of reagents and the formation of new stereocenters. The predictable stereochemistry of the cyclopentane scaffold is therefore a key factor in its utility in the synthesis of complex chiral molecules, including pharmaceuticals. uni.lu

Historical Context of Chiral Cyclopentane Synthesis

The synthesis of cyclopentane rings has historically presented a greater challenge compared to their six-membered cyclohexane (B81311) counterparts. nih.gov Early methods often lacked stereocontrol and were not broadly applicable. The development of powerful cyclization reactions, such as the Pauson-Khand reaction and various transition metal-catalyzed cycloadditions, marked a significant advancement in the field, offering routes to functionalized cyclopentenones which are precursors to chiral cyclopentanes. nih.gov

A major breakthrough in the asymmetric synthesis of cyclopentanes came with the advent of organocatalysis, where small organic molecules, often derived from chiral amines, are used to catalyze stereoselective reactions. nih.govnih.gov These methods, including Michael additions and aldol (B89426) reactions, have provided efficient pathways to highly functionalized, enantiomerically enriched cyclopentane structures. nih.govnih.gov Furthermore, the development of strategies involving chiral auxiliaries has allowed for the reliable and predictable synthesis of a wide array of chiral cyclopentane derivatives. wikipedia.org These historical developments have transformed the synthesis of chiral cyclopentanes from a formidable challenge into a more accessible and versatile area of organic chemistry, paving the way for the synthesis of numerous complex natural products and pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

(1S)-2,2-dimethylcyclopentan-1-amine |

InChI |

InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

NODFGJYBXPEUCQ-LURJTMIESA-N |

Isomeric SMILES |

CC1(CCC[C@@H]1N)C |

Canonical SMILES |

CC1(CCCC1N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1s 2,2 Dimethylcyclopentan 1 Amine and Its Precursors

Classical Resolution Techniques for Cyclopentanamine Enantiomers

Classical resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique involves reacting the racemic amine, (±)-2,2-dimethylcyclopentan-1-amine, with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts. wikipedia.org

Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the desired salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (1S)-2,2-dimethylcyclopentan-1-amine. The chiral resolving agent can often be recovered and reused. wikipedia.org Common resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org

Table 1: Process of Classical Resolution

| Step | Description | Reactants | Products | Separation Method |

|---|---|---|---|---|

| 1 | Salt Formation | Racemic (±)-2,2-dimethylcyclopentan-1-amine + Chiral Acid (e.g., L-(+)-tartaric acid) | Diastereomeric Salts: [(1S)-amine•(L)-acid] and [(1R)-amine•(L)-acid] | N/A |

| 2 | Separation | Mixture of diastereomeric salts | Separated [(1S)-amine•(L)-acid] and [(1R)-amine•(L)-acid] salts | Fractional Crystallization |

| 3 | Liberation | Isolated [(1S)-amine•(L)-acid] salt + Base (e.g., NaOH) | this compound + Recovered Chiral Acid | Extraction / Distillation |

Indirect Asymmetric Synthesis Approaches

Indirect asymmetric synthesis establishes the desired stereochemistry through reactions that are guided by chiral influences, such as catalysts or auxiliaries, or by starting with an already chiral molecule.

A primary strategy for synthesizing the target amine involves the asymmetric reduction of a prochiral precursor, such as 2,2-dimethylcyclopentanone (B1329810) or its corresponding imine.

The enantioselective reduction of the prochiral ketone, 2,2-dimethylcyclopentanone, yields the chiral alcohol (1S)-2,2-dimethylcyclopentan-1-ol. This alcohol is a key intermediate that can be subsequently converted to the target amine via methods such as a Mitsunobu reaction followed by hydrolysis or conversion to a leaving group and substitution with an amine source. The reduction is typically achieved using chiral catalysts or stoichiometric reagents that can differentiate between the two faces of the carbonyl group, leading to a preponderance of one enantiomer.

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones. nih.gov This technique typically employs a transition metal catalyst, often based on ruthenium or rhodium, complexed with a chiral ligand. A simple alcohol, such as isopropanol, or a mixture like formic acid/triethylamine (B128534) often serves as the hydrogen source. jlu.edu.cn For the synthesis of the precursor to this compound, 2,2-dimethylcyclopentanone would be reduced using a chiral catalyst system designed to produce the (1S)-alcohol with high enantiomeric excess. nih.gov The efficiency and selectivity of the reaction are highly dependent on the choice of catalyst, ligand, and reaction conditions. nih.gov

Table 2: Representative Catalysts in Asymmetric Transfer Hydrogenation

| Catalyst Family | Metal | Common Chiral Ligand | Typical Hydrogen Source |

|---|---|---|---|

| Noyori-type | Ruthenium (Ru) | TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) | Formic Acid/Triethylamine |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be attached to a cyclopentane (B165970) precursor. wikipedia.orgnih.gov For instance, an achiral cyclopentene-1-carboxylic acid could be converted to an amide using a chiral amine auxiliary like pseudoephenamine. harvard.edu Subsequent diastereoselective reactions, such as conjugate addition of methyl groups, would be directed by the auxiliary. Finally, cleavage of the auxiliary group would yield a chiral carboxylic acid derivative, which can be converted to the target amine via a Curtius or Hofmann rearrangement.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Name | Chemical Class | Key Applications |

|---|---|---|

| Evans Auxiliaries | Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions wikipedia.org |

| Pseudoephedrine / Pseudoephenamine | Amino Alcohols | Asymmetric alkylations to form chiral acids, ketones, and alcohols nih.govharvard.edu |

| Oppolzer's Sultam | Camphorsultam | Wide range of stereoselective reactions |

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. Synthesis starting from these precursors is an efficient way to produce complex chiral molecules. While direct precursors containing the 2,2-dimethylcyclopentane skeleton are uncommon in the chiral pool, it is conceivable to devise a synthetic route from a more common chiral starting material. For instance, a chiral precursor with a five-membered ring, such as a derivative of a cyclopentanoid monoterpene, could potentially be modified through a series of chemical transformations, including ring cleavage and re-cyclization or functional group manipulations, to construct the desired this compound structure.

Enantioselective Reductions of Cyclic Ketones and Imines

Direct Asymmetric Synthesis Routes to Chiral Cyclopentanamines

Direct asymmetric synthesis offers an efficient pathway to chiral molecules by obviating the need for resolving racemic mixtures. These methods establish the desired stereochemistry in a single key step, employing chiral catalysts or auxiliaries to control the three-dimensional arrangement of the final product. For the construction of chiral cyclopentanamines, several powerful strategies have emerged, broadly categorized into metal-catalyzed aminations and organocatalytic approaches.

Catalytic Asymmetric Amination Reactions

Transition metal catalysis provides a robust platform for the formation of carbon-nitrogen bonds. Asymmetric variants of these reactions utilize chiral ligands to induce enantioselectivity, making them indispensable tools for synthesizing chiral amines.

The palladium-catalyzed Buchwald-Hartwig amination has become a powerful and versatile method for forming C–N bonds. acs.orgnih.gov This reaction is advantageous due to its broad substrate scope and mild reaction conditions compared to traditional methods. acs.org However, the development of its asymmetric variant, particularly for the construction of molecules with centered chirality, is still considered to be in its early stages. acs.orgnih.govrsc.org

The primary challenge lies in the design of effective chiral ligands that can control the stereochemical outcome of the reductive elimination step that forms the C–N bond. While significant progress has been made in using this reaction for the synthesis of complex molecules with planar or axial chirality (atropisomers), its application to creating single stereocenters, such as that in a chiral cyclopentanamine, remains an area of active research. nih.govrsc.org Strategies often involve the desymmetrization of a prochiral starting material or a kinetic resolution process. A chemoenzymatic, one-pot approach has been demonstrated by combining a biocatalyst for producing a chiral amine from a ketone with a subsequent Buchwald-Hartwig cross-coupling reaction, successfully preserving the stereocenter established by the enzyme. researchgate.net This highlights the potential for integrating this C-N coupling reaction into synthetic routes for chiral amines without racemization.

Table 1: Key Features of Asymmetric Buchwald-Hartwig Amination

| Feature | Description |

| Catalyst System | Palladium precursor with a chiral phosphine-based ligand. |

| Key Transformation | Formation of a carbon-nitrogen bond between an amine and a halide or triflate. |

| Asymmetric Strategy | Typically involves kinetic resolution or desymmetrization of a prochiral substrate. |

| Current Status | Well-established for axial and planar chirality; less developed for centered chirality. acs.orgrsc.org |

The Petasis borono-Mannich (Petasis) reaction is a multicomponent reaction that couples a carbonyl compound, an amine, and a boronic acid to form highly substituted amines. rsc.orgnih.gov This reaction has emerged as a powerful tool for constructing biologically relevant molecules, including chiral amines and amino acids. rsc.orgnih.gov The asymmetric version, first reported in 2007, is a direct and effective method for accessing enantiomerically pure amine derivatives. rsc.org

Stereocontrol in the asymmetric Petasis reaction can be achieved in several ways:

Chiral Pool Approach : Utilizing a reactant that is already chiral, such as a chiral amine or a chiral α-hydroxy aldehyde, to induce diastereoselectivity. nih.gov

Catalyst-Controlled : Employing chiral catalysts, such as chiral diols (e.g., BINOL derivatives) or organocatalysts like thioureas, to control the enantioselectivity of the reaction with prochiral substrates. acs.orgresearchgate.net

The reaction is particularly valuable for its ability to generate multiple stereogenic centers with high levels of control. researchgate.net For instance, thiourea-organocatalyzed enantioselective Petasis reactions have been successfully applied to the synthesis of N-aryl amino acid derivatives with high yields and enantioselectivities. acs.org

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. These methods often offer mild reaction conditions and high stereoselectivity.

Chiral amine catalysts can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. This mode of activation is central to many powerful asymmetric transformations, including cascade reactions that form complex cyclic structures. The enantioselective synthesis of functionalized cyclopentanes can be achieved through Michael-addition-initiated ring-closure sequences.

In one such approach, a chiral secondary amine catalyst and a chiral N-heterocyclic carbene (NHC) catalyst work cooperatively. The amine catalyst first facilitates a stereoselective Michael addition of an aldehyde to an activated enone via enamine catalysis, setting a crucial stereocenter. This is followed by an NHC-catalyzed intramolecular cyclization of the intermediate, yielding highly functionalized and stereochemically rich cyclopentanones, which are direct precursors to cyclopentanamines.

Another relevant strategy is the asymmetric intramolecular hydroamination, which involves the addition of an N-H bond across a C-C multiple bond. While often catalyzed by organometallic complexes, organocatalytic versions and cooperative catalytic systems are emerging. For example, a cascade aza-Piancatelli rearrangement followed by an intramolecular hydroamination has been developed to construct enantioenriched cyclopenta[b]pyrrolines, demonstrating a powerful method for forming a five-membered ring containing a nitrogen atom with high stereocontrol.

Bifunctional catalysts, which possess two distinct catalytic moieties that act in concert, have proven highly effective in asymmetric synthesis. Chiral amine-thiourea catalysts are a prominent class, where the amine group typically acts as a Brønsted base to activate the nucleophile, while the thiourea (B124793) moiety activates the electrophile through dual hydrogen bonding. rsc.orgresearchgate.net

This dual activation model has led to the development of highly efficient catalysts for a wide range of asymmetric transformations that can be used to construct precursors for chiral cyclopentanamines. rsc.orgresearchgate.net These include:

Michael Additions : The conjugate addition of nucleophiles like ketones or aldehydes to nitroolefins is a classic application. Bifunctional amine-thiourea catalysts derived from chiral diamines or saccharides can afford γ-nitro ketones, precursors to γ-amino acids and amines, with excellent yields and enantioselectivities (up to >99% ee). nih.gov

Mannich Reactions : These catalysts effectively promote the asymmetric Mannich-type reaction of unmodified ketones with α-hydrazono esters, providing products with high enantioselectivity. nih.gov

Domino Reactions : Tertiary amine-thioureas derived from cinchona alkaloids have been used in domino Michael–Mannich cycloadditions, demonstrating their utility in building complex ring systems stereoselectively.

The efficacy of these catalysts is attributed to their ability to organize the transition state through multiple non-covalent interactions, leading to high levels of stereocontrol. rsc.org

Table 2: Selected Asymmetric Reactions Catalyzed by Bifunctional Amine-Thioureas

| Reaction Type | Substrates | Product Type | Catalyst Type | Reported Stereoselectivity |

| Michael Addition | Ketones + Nitroolefins | γ-Nitro Ketones | Primary Amine-Thiourea | 84–99% ee nih.gov |

| Michael Addition | Acetone + Substituted Nitroalkenes | γ-Nitro Ketones | D-fructose-derived Amine-Thiourea | >99% ee |

| Mannich Reaction | Ketones + α-Hydrazono Esters | Substituted Hydrazines | Primary Amine-Thiourea | 82–>99% ee nih.gov |

| Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | anti/syn-Aldol Adducts | Saccharide-derived Amine-Thiourea | Moderate dr, Poor ee |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis provides a powerful approach for the enantioselective production of chiral amines, leveraging the high stereoselectivity of enzymes under mild reaction conditions. oup.comnih.gov These methods are particularly relevant for installing the (1S)-amine group found in the target molecule. Biocatalysis often circumvents the need for harsh reagents or heavy metals, aligning with the principles of green chemistry. nih.gov

Key enzyme classes utilized in the synthesis of chiral amines include transaminases and amine dehydrogenases. nih.gov

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a simple amine donor to a prochiral ketone acceptor. oup.com This process, which uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, is highly stereoselective and avoids the need for costly cofactor regeneration systems. oup.com

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.gov Protein engineering has been instrumental in expanding the substrate scope of these enzymes beyond their natural substrates. nih.gov

A common chemoenzymatic strategy involves a two-step, one-pot cascade. First, a chemical catalyst, such as a gold catalyst, facilitates the conversion of a readily available starting material like an alkyne into a ketone intermediate. nih.govacs.org In the second step, an engineered enzyme, such as a transaminase or amine dehydrogenase, converts the prochiral ketone into the desired chiral amine with high enantiomeric excess (>99%). nih.govacs.org This integrated approach allows for the efficient synthesis of valuable chiral amines from simple precursors. acs.org

Table 1: Comparison of Key Enzyme Classes for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Cofactor | Key Advantages |

|---|---|---|---|

| Amine Transaminase (ATA) | Amination of a prochiral ketone | Pyridoxal 5'-phosphate (PLP) | High stereoselectivity, no need for external cofactor regeneration. oup.com |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone | NAD(P)H | Uses ammonia as an inexpensive amino donor. nih.gov |

Cyclization Reactions for Substituted Cyclopentane Ring Formation

The construction of the 2,2-dimethylcyclopentane core is a critical step in the synthesis of the target amine. Several modern cyclization methodologies are well-suited for the formation of substituted five-membered rings.

Ring-closing metathesis (RCM) is a widely used and powerful reaction for the synthesis of unsaturated rings, including five-membered rings. wikipedia.org The reaction employs metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular metathesis of a diene precursor. organic-chemistry.org This process forms a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.org

The key advantages of RCM include its tolerance of a wide range of functional groups and its applicability to the synthesis of complex polycyclic and heterocyclic systems. wikipedia.org For the synthesis of a 2,2-dimethylcyclopentane precursor, a suitable acyclic diene would be cyclized to form a dimethylcyclopentene derivative. This intermediate can then be hydrogenated to yield the saturated cyclopentane ring. The reaction is versatile, allowing for the formation of 5- to 30-membered rings. organic-chemistry.org

The Conia-ene reaction is an intramolecular cyclization that involves an enolizable carbonyl compound and an alkyne or alkene, providing direct access to functionalized cyclopentanes. wikipedia.org The classical version of this reaction requires high temperatures (often over 300 °C) for the thermal cyclization to occur, which can limit its application in the synthesis of complex molecules. wikipedia.orgbaranlab.org

However, significant advancements have been made to perform this reaction under milder conditions. The use of a strong base can generate a metal-stabilized enolate, which subsequently attacks the tethered alkyne. wikipedia.org Alternatively, late transition metals (e.g., Au, Pd, Ni) or Lewis acids can be used to activate the alkyne or carbonyl group, respectively, promoting cyclization under significantly milder conditions. wikipedia.orgorganic-chemistry.org A cooperative catalyst system, for instance using B(C₆F₅)₃, ZnI₂, a palladium complex, and an amine, can promote a sequential Conia-ene cyclization and Negishi coupling to build highly substituted cyclopentenes from alkynyl ketones and aryl iodides. nih.gov Substrates such as β-diketones, which have a high enol character, can also undergo the reaction at much lower temperatures. baranlab.orgorganic-chemistry.org

Table 2: Activation Modes for Conia-Ene Cyclization

| Activation Mode | Description | Typical Conditions/Catalysts | Reference |

|---|---|---|---|

| Thermal | Intramolecular cyclization via a six-membered, ene-like transition state. | High temperatures (>300 °C). | wikipedia.org |

| Enolate Activation | A strong base generates an enolate which attacks the alkyne. | Strong bases (e.g., NaH, tBuOK). | wikipedia.org |

| Alkyne Activation | A transition metal coordinates to the alkyne, increasing its electrophilicity. | Late transition metals (e.g., Au, Ag, Pd). | wikipedia.org |

| Dual Catalysis | Cooperative action of multiple catalysts to activate different components. | Lewis acids, transition metals, and bases (e.g., B(C₆F₅)₃, Pd(PPh₃)₄, ZnI₂). | nih.gov |

Metal-catalyzed cycloaddition reactions are highly efficient methods for constructing carbo- and heterocyclic ring systems. acs.org For the formation of the cyclopentane core, [3+2] cycloadditions are particularly relevant. These reactions involve the union of a three-atom component with a two-atom component (an alkene or alkyne) to form a five-membered ring. acs.org

Various transition metals, including palladium, nickel, and rhodium, are effective catalysts for these transformations. acs.org For example, a metal-free [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes can be catalyzed by a combination of a diboron (B99234) compound and pyridine (B92270) to yield substituted cyclopentanes. organic-chemistry.org Another approach involves the rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes, which proceeds as a formal (4+2-1) transformation to give bridged cyclopentane derivatives. researchgate.net

While less common for single-ring cyclopentane synthesis, [2+2+2] cycloadditions, which typically combine three two-atom components (e.g., three alkynes or two alkynes and an alkene), are powerful for building six-membered rings but can be adapted for more complex fused systems incorporating a five-membered ring. Transition metal catalysis is crucial in these reactions for modifying the reactivity of the substrates and enabling novel chemical transformations. acs.orgrsc.org

Asymmetric Synthesis and Stereocontrol of 1s 2,2 Dimethylcyclopentan 1 Amine

Enantioselective Control Strategies

Achieving high enantioselectivity in the synthesis of (1S)-2,2-Dimethylcyclopentan-1-amine hinges on the effective differentiation of the two prochiral faces of a suitable precursor, typically 2,2-dimethylcyclopentanone (B1329810) or its corresponding imine. This is primarily accomplished through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalyst Design and Optimization

The direct conversion of a prochiral ketone or imine to a chiral amine using substoichiometric amounts of a chiral catalyst is a highly efficient approach. Both transition metal complexes and small organic molecules have been developed for this purpose.

Transition-metal-catalyzed asymmetric reductive amination represents a powerful method for the synthesis of chiral amines. rsc.org This process typically involves the in-situ formation of an imine from a ketone (like 2,2-dimethylcyclopentanone) and an amine source (such as ammonia), followed by a metal-catalyzed asymmetric hydrogenation. The key to enantioselectivity lies in the design of chiral ligands that coordinate to the metal center and create a chiral environment for the reduction step.

Catalysts based on rhodium and nickel have been shown to be effective in the reductive amination of ketones. mdpi.com For the synthesis of this compound, a chiral phosphine ligand complexed with a transition metal would be a viable strategy. The steric hindrance imposed by the gem-dimethyl group on the cyclopentanone (B42830) precursor would require careful selection and optimization of the ligand to ensure efficient binding and facial discrimination during the hydride transfer step. While direct examples for 2,2-dimethylcyclopentanone are not prevalent, the general success of these catalysts with other substituted ketones suggests their applicability. researchgate.net

| Catalyst Type | Metal | Potential Ligand Class | Key Feature |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Phosphines (e.g., BINAP, DuPhos) | Creates a chiral pocket to direct hydride attack on the imine intermediate. |

| Reductive Amination | Palladium, Nickel | Chiral Diamines, Phosphine-Oxazolines | Facilitates both imine formation and subsequent stereoselective reduction. mdpi.comresearchgate.net |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iron | Chiral Amino Alcohols, Diamines | Uses a hydrogen donor (e.g., isopropanol) and a chiral ligand to effect asymmetric reduction. |

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have emerged as powerful catalysts for the enantioselective reductive amination of ketones. princeton.edu In this approach, the chiral phosphoric acid activates the imine intermediate towards reduction by a hydride source, like a Hantzsch ester, while controlling the stereochemical outcome.

The application of this methodology to 2,2-dimethylcyclopentanone would involve the condensation with an amine, followed by reduction in the presence of a chiral phosphoric acid catalyst. The catalyst's chiral pocket would shield one face of the iminium ion, directing the hydride attack to the opposite face to furnish the desired (1S)-enantiomer. Proline and its derivatives are also effective organocatalysts for various asymmetric transformations, including α-amination reactions of carbonyl compounds, which could be adapted for this synthesis. mdpi.com

| Organocatalyst Class | Example Catalyst | Reaction Type | Mechanism of Stereocontrol |

| Chiral Phosphoric Acids | BINOL-derived Phosphoric Acid | Reductive Amination | Activation of the iminium ion via hydrogen bonding, creating a sterically defined chiral environment. princeton.edu |

| Chiral Amines | Proline and derivatives | α-Amination | Formation of a chiral enamine intermediate which then reacts with an electrophilic nitrogen source. mdpi.com |

| Chiral Thioureas | Bifunctional Thiourea (B124793) Catalysts | Reductive Amination | Dual activation of both the imine and the hydride source through hydrogen bonding. |

Diastereoselective Induction Approaches

An alternative to catalytic enantioselection is the use of chiral auxiliaries. tcichemicals.com In this strategy, a prochiral starting material is covalently attached to a single enantiomer of a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to reveal the desired enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the condensation of 2,2-dimethylcyclopentanone with a chiral amine auxiliary, such as a derivative of phenylethylamine or a sulfinamide (e.g., Ellman's auxiliary), to form a chiral imine or sulfinylimine. osi.lv The chiral auxiliary sterically blocks one face of the C=N double bond, forcing a reducing agent (e.g., NaBH₄ or L-Selectride) to attack from the less hindered face. This results in a diastereoselective reduction. Subsequent removal of the chiral auxiliary yields the target chiral amine. The predictability and often high diastereoselectivities make this a robust method, particularly when developing new synthetic routes. nih.gov

Regioselectivity in Cyclopentane (B165970) Formation

Alternative approaches involve the cyclization of appropriately substituted acyclic precursors. For instance, an intramolecular aldol (B89426) reaction of a 6-oxoheptanoate derivative could, in principle, yield a cyclopentanone ring. However, controlling the regioselectivity to form the 2,2-dimethyl substitution pattern requires careful design of the starting material and reaction conditions to favor the desired 5-exo-trig cyclization pathway over competing reactions. Asymmetric conjugate addition reactions to form substituted cyclopentanones also represent a powerful strategy. nih.govacs.orgacs.org

Stereochemical Purity Determination and Enhancement

The final crucial steps in any asymmetric synthesis are the accurate determination of the stereochemical purity (enantiomeric excess, ee) of the product and, if necessary, its enhancement.

For this compound, the most common method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). nih.gov The amine can be analyzed directly on a chiral stationary phase (CSP) or, more commonly, after derivatization with a chiral or achiral reagent to improve its chromatographic properties and detectability. Polysaccharide-based CSPs are widely used for the separation of enantiomers of various drug molecules. nih.govmdpi.com

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents. The amine is reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. In the NMR spectrum of this mixture, certain signals for the two diastereomers will be chemically shifted to different frequencies, allowing for their integration and the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original amine.

Should the initial synthesis not provide the desired level of enantiomeric purity, enhancement is often possible through classical resolution. wikipedia.org This involves reacting the racemic or enantioenriched amine with a single enantiomer of a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing one diastereomer to be selectively crystallized from solution. After separation, the pure diastereomeric salt is treated with a base to liberate the desired, enantiomerically pure amine. researchgate.net

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Direct analysis or analysis after derivatization with a UV-active tag. The use of polysaccharide-based columns is common. mdpi.com |

| Chiral NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | Reaction with Mosher's acid or a similar chiral reagent, followed by ¹H or ¹⁹F NMR analysis to integrate diastereomeric peaks. |

| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Reaction with enantiopure tartaric acid or camphorsulfonic acid, followed by fractional crystallization and liberation of the pure amine. researchgate.net |

Applications of 1s 2,2 Dimethylcyclopentan 1 Amine in Asymmetric Catalysis

As a Chiral Ligand in Transition Metal Catalysis

In transition metal catalysis, chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate, enabling the production of a single enantiomer of a desired product. nih.gov The amine functionality of (1S)-2,2-Dimethylcyclopentan-1-amine allows it to be readily incorporated into more complex ligand structures that can coordinate with a variety of transition metals.

The design of effective chiral ligands is crucial for achieving high levels of stereocontrol in metal-catalyzed reactions. nih.gov For ligands derived from this compound, several key principles contribute to their potential for high enantioselectivity.

Steric Hindrance: The gem-dimethyl group at the C2 position locks the cyclopentane (B165970) ring in a specific conformation. This rigidity helps to create a well-defined chiral pocket around the metal center, restricting the possible pathways of substrate approach and thus favoring the formation of one enantiomer over the other. nih.gov

Modularity: The primary amine serves as a versatile handle for modification. It can be transformed into amides, imines, or secondary amines, and tethered to other coordinating groups like phosphines or oxazolines. This modularity allows for the systematic tuning of the ligand's steric and electronic properties to optimize performance for a specific catalytic transformation. nih.govchemrxiv.org

Proximity of Chirality: The stereocenter is directly adjacent to the coordinating nitrogen atom. This proximity ensures that the chiral information is effectively transmitted to the catalytic center, which is a key factor in inducing high enantioselectivity.

The creation of new chiral ligands capable of providing high stereocontrol is a central goal in modern organic synthesis, driven by the need to produce bioactive molecules as single enantiomers. nih.gov

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular skeletons. researchgate.net Chiral metal complexes are frequently employed to catalyze these reactions with high enantioselectivity. scispace.com While the scaffold of this compound is well-suited for creating chiral ligands, its specific application in widely recognized asymmetric C-C bond-forming reactions is not extensively documented in a review of the current literature. Conceptually, ligands derived from this amine could be applied to a range of important transformations, including asymmetric hydrogenations, allylic alkylations, and conjugate additions. researchgate.netacs.org

The catalytic asymmetric formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds provides access to chiral amines and sulfur-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Transition metal-catalyzed reactions, such as hydroamination and allylic amination, are powerful methods for achieving these transformations enantioselectively. acs.org

Despite the potential of ligands derived from this compound, their specific use in asymmetric C-N and C-S bond-forming reactions is not prominently reported in the surveyed scientific literature. The development of new chiral ligands remains a critical area of research for expanding the scope and efficiency of these important reactions. ekb.eg

The introduction of a difluoromethyl (CF2H) group into organic molecules can significantly enhance their pharmacological properties. semanticscholar.org Iron-catalyzed cross-coupling reactions have emerged as an inexpensive and environmentally benign method for forming C-C bonds. cas.cn One notable development is the iron-catalyzed difluoromethylation of arylzincs using difluoromethyl 2-pyridyl sulfone, which proceeds via a selective C-S bond cleavage. cas.cnnih.gov This method provides facile access to a diverse range of difluoromethylated arenes. cas.cn

In the reported protocol for this reaction, the achiral ligand N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA) was found to be effective in combination with an Fe(acac)3 catalyst. cas.cn The use of a chiral ligand based on the this compound scaffold for an enantioselective variant of this specific iron-catalyzed difluoromethylation has not been documented in the reviewed literature.

Role As a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

Integration into Chiral Auxiliaries for Stereoselective Transformations

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. (1S)-2,2-Dimethylcyclopentan-1-amine is well-suited for this role. By forming a covalent bond with a prochiral substrate, typically creating an amide or an imine, it imparts its inherent chirality, influencing the trajectory of incoming reagents.

The effectiveness of such auxiliaries stems from their ability to create a sterically and electronically differentiated environment around the reactive center. For instance, when this compound is converted into an amide, the bulky 2,2-dimethylcyclopentyl group can effectively shield one face of an associated enolate, forcing an electrophile (such as an alkyl halide) to approach from the less hindered face. This strategy is widely used in stereoselective alkylation reactions to produce α-substituted carboxylic acid derivatives with high levels of diastereoselectivity. nih.gov The rigid five-membered ring structure restricts conformational freedom, leading to a more predictable and well-defined transition state, which is crucial for achieving high stereocontrol. nih.gov

The general principle is demonstrated in alkylation reactions of pseudoephedrine amides, which operate on a similar logic of using a chiral framework to direct alkylations. nih.gov

Table 1: Representative Stereoselective Alkylations Using Chiral Auxiliary-Based Methods The following data is illustrative of the high diastereoselectivity achievable with chiral auxiliary methods, such as those involving pseudoephedrine amides which share principles with auxiliaries derived from this compound. nih.gov

| Substrate (Amide) | Electrophile | Product Configuration | Diastereomeric Ratio (d.r.) |

| α-Methylbutyramide | Benzyl Bromide | (S,S) | >99:1 |

| α-Methylbutyramide | Ethyl Iodide | (S,S) | 98:2 |

| α-Phenylacetamide | Methyl Iodide | (R) | >99:1 |

| α-Phenylacetamide | Allyl Bromide | (R) | >99:1 |

Precursor for Optically Active Intermediates

Beyond its transient role as a chiral auxiliary, this compound can serve as a foundational building block from which more complex, optically active intermediates are constructed. In this capacity, the amine's chiral scaffold is permanently integrated into the final synthetic target. A key area where such intermediates are vital is in the synthesis of prostaglandins (B1171923), a class of biologically active lipids. google.com

The synthesis of prostaglandins often relies on optically active cyclopentenone precursors. google.comresearchgate.net Chiral amines can be employed in resolution processes or as part of asymmetric syntheses to generate these crucial building blocks. For example, a racemic cyclopentenone can be reacted with a chiral amine derivative to form diastereomeric adducts (e.g., imines or enamines), which can then be separated by physical methods like chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the cyclopentenone intermediate, which can then be carried forward in the synthesis of a specific prostaglandin. google.com This approach leverages the chirality of the amine to unlock access to enantiopure intermediates that are otherwise difficult to obtain.

Construction of Stereodefined Quaternary Centers

The creation of quaternary stereocenters—carbon atoms bonded to four distinct non-hydrogen substituents—is a significant challenge in organic synthesis due to the steric hindrance involved. Chiral amines like this compound provide elegant solutions to this problem. One powerful strategy involves the formation of a chiral enamine or imine from the parent amine and a ketone. researchgate.net

This chiral enamine can then react as a nucleophile with a suitable electrophile. The stereocenter on the amine directs the electrophile to a specific face of the molecule, setting the configuration of the newly formed quaternary center with high fidelity. This method has been successfully applied in the asymmetric Michael reaction, where the chiral imine adds to an activated alkene, stereoselectively creating a new carbon-carbon bond and a quaternary center. researchgate.net The steric bulk of the 2,2-dimethylcyclopentyl group plays a critical role in enforcing this facial selectivity. After the reaction, the amine portion can be removed via hydrolysis, revealing the α-quaternary ketone product in high enantiomeric excess. This approach effectively transfers the stereochemical information from the chiral amine to the final product. nih.gov

Table 2: Illustrative Asymmetric Synthesis of Quaternary Centers via Chiral Imine/Enamine Chemistry This table represents typical outcomes for asymmetric Michael additions where a chiral amine directs the formation of a quaternary center.

| Ketone Precursor | Michael Acceptor | Product Type | Enantiomeric Excess (ee) |

| 2-Ethylcyclohexanone | Methyl Acrylate | α-Quaternary Cyclohexanone | 90% |

| 2-Propylcyclopentanone | Acrylonitrile | α-Quaternary Cyclopentanone (B42830) | 92% |

| 2-Benzylcyclohexanone | Methyl Vinyl Ketone | α-Quaternary Cyclohexanone | 88% |

Utility in Natural Product Synthesis

The methodologies enabled by this compound culminate in its application in the total synthesis of complex natural products. Many biologically active natural products feature densely functionalized cyclopentane (B165970) rings or stereochemically rich acyclic chains that require precise control during their assembly. nih.govoregonstate.edu The ability to generate optically active intermediates and construct difficult stereocenters makes chiral amines indispensable tools in these ambitious synthetic campaigns.

Computational and Theoretical Studies on 1s 2,2 Dimethylcyclopentan 1 Amine

Conformational Analysis and Energetics

The conformational landscape of (1S)-2,2-Dimethylcyclopentan-1-amine is primarily dictated by the puckering of the cyclopentane (B165970) ring and the rotational freedom around the C-N bond. Cyclopentane itself is not planar and exists in a continuous state of flux between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The presence of substituents, in this case, an amine group and two methyl groups, lifts the degeneracy of the various puckered forms.

In this compound, the gem-dimethyl group at the C2 position significantly influences the conformational preference. The amine group is located at the adjacent C1 position. The relative orientation of the amine group (axial or equatorial-like) in the different envelope and twist conformations of the ring leads to a complex potential energy surface.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in identifying the stable conformers and calculating their relative energies. A systematic conformational search would typically involve rotating the C1-N bond and exploring the different ring puckering modes. The results of such a hypothetical analysis would likely indicate that the lowest energy conformers are those that minimize steric interactions between the bulky dimethyl groups, the amine group, and the hydrogen atoms on the cyclopentane ring.

For instance, a conformer where the amine group occupies a pseudo-equatorial position to reduce 1,3-diaxial-like interactions would be expected to be more stable. The relative energies of the different conformers are crucial for understanding the molecule's reactivity and its interactions with other molecules.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Puckering | Amine Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Pseudo-equatorial | 0.00 |

| 2 | Twist | Pseudo-equatorial | 0.5 - 1.5 |

| 3 | Envelope | Pseudo-axial | 2.0 - 4.0 |

| 4 | Twist | Pseudo-axial | 2.5 - 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products via transition states. For this compound, several types of reactions can be envisaged where theoretical studies would provide significant insights.

Transition state theory, combined with computational chemistry, allows for the calculation of reaction rates. The geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes. For a chiral molecule like this compound, computational studies can also predict the stereochemical outcome of reactions, especially when reacting with other chiral reagents.

Another example is the S_N2 reaction of the amine with an alkyl halide. The nitrogen atom acts as a nucleophile, and the reaction proceeds through a pentacoordinate transition state. Computational analysis can reveal the steric hindrance effects of the dimethyl groups on the accessibility of the nitrogen lone pair and thus on the reaction rate.

Docking and Binding Studies with Hypothetical Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this compound does not have established biological targets, we can hypothetically explore its binding to a generic protein active site from a purely chemical interaction perspective.

The binding of this compound to a hypothetical receptor would be governed by various non-covalent interactions:

Hydrogen Bonding: The primary amine group is a good hydrogen bond donor and can also act as an acceptor. In a protein active site, it could form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine.

Van der Waals Interactions: The nonpolar cyclopentyl ring and the methyl groups can engage in favorable van der Waals interactions with hydrophobic pockets in a receptor.

Electrostatic Interactions: The nitrogen atom of the amine group has a partial negative charge, while the attached hydrogen atoms have partial positive charges, leading to electrostatic interactions with polar residues in the binding site.

The chirality of this compound is a critical factor in its binding. Due to the specific three-dimensional arrangement of its atoms, it would exhibit stereospecific interactions with a chiral binding site, leading to different binding affinities for its enantiomer. Docking simulations can quantify these interactions and provide a binding score, which is an estimate of the binding affinity.

Spectroscopic Property Predictions relevant to Structural Elucidation

Computational chemistry can accurately predict various spectroscopic properties, which are invaluable for the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the carbon bearing the amine group would have a characteristic chemical shift. The gem-dimethyl groups would likely appear as two distinct signals in the ¹H and ¹³C NMR spectra due to the chiral center at C1, making them diastereotopic.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Range |

| ¹H NMR | -CH-NH₂ proton | 2.5 - 3.5 ppm |

| -CH₃ protons | 0.8 - 1.2 ppm | |

| -CH₂ protons | 1.2 - 1.9 ppm | |

| ¹³C NMR | -C-NH₂ carbon | 50 - 65 ppm |

| -C-(CH₃)₂ carbon | 35 - 50 ppm | |

| -CH₃ carbons | 20 - 30 ppm | |

| IR | N-H stretching | 3300 - 3500 cm⁻¹ |

| C-H stretching | 2850 - 3000 cm⁻¹ | |

| N-H bending | 1590 - 1650 cm⁻¹ |

Note: These are typical ranges and the actual values can be more accurately predicted using quantum chemical calculations.

Advanced Reaction Mechanisms Involving 1s 2,2 Dimethylcyclopentan 1 Amine

Detailed Mechanistic Pathways in Catalytic Cycles

While specific catalytic cycles employing (1S)-2,2-Dimethylcyclopentan-1-amine as a primary organocatalyst are not widely reported in scientific literature, its structure is archetypal for a chiral auxiliary, which operates in a cyclical fashion. In this role, the amine is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and can be recovered.

The cycle for a chiral auxiliary generally involves three key steps:

Attachment: The chiral amine is covalently bonded to a prochiral substrate. For instance, it can be acylated by a carboxylic acid derivative to form a chiral amide.

Diastereoselective Reaction: The chiral amide is then reacted with an electrophile. The stereocenter and steric bulk of the auxiliary direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. For example, the formation of an enolate from the amide, followed by alkylation, would be highly stereocontrolled.

Cleavage: After the stereocenter is set, the auxiliary is removed, typically through hydrolysis, to release the enantiomerically enriched product and recover the this compound auxiliary for reuse.

Furthermore, chiral amines like this serve as foundational synthons for more complex chiral ligands used in metal-catalyzed asymmetric catalysis. By reacting the amine with other functional groups, bidentate or polydentate ligands can be formed. These ligands coordinate to a metal center (e.g., Palladium, Rhodium, Copper), creating a chiral environment that directs the stereochemical outcome of reactions such as hydrogenations, cross-couplings, or cycloadditions.

Stereochemical Influence on Reaction Outcomes

The stereochemical influence of this compound, when used as a chiral auxiliary, stems directly from its rigid cyclopentane (B165970) framework and the bulky gem-dimethyl group at the C2 position. When this amine is converted into a derivative, such as an N-acyl amide, the conformation of the resulting molecule is significantly constrained.

Consider the diastereoselective alkylation of an enolate derived from an N-acyl derivative of this compound. The mechanism proceeds as follows:

Formation of a Chiral Enolate: A strong base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of the acyl group, forming a lithium enolate. The chelation of the lithium ion between the enolate oxygen and the amide's carbonyl oxygen helps to lock the conformation.

Steric Shielding: The gem-dimethyl group on the cyclopentane ring provides a significant steric barrier. This bulky group effectively blocks one face of the planar enolate.

Directed Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide like methyl iodide) is forced to approach from the less sterically hindered face of the enolate. This facial bias ensures the formation of a new stereocenter with a specific configuration relative to the auxiliary's stereocenter.

This high degree of stereocontrol leads to products with excellent diastereomeric excess (d.e.). The table below illustrates the expected outcomes for such a hypothetical alkylation, highlighting the effectiveness of this stereodirecting principle.

| Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| CH₃I | LDA | THF | -78 | >95 | >98 |

| BnBr | LDA | THF | -78 | >95 | >98 |

| Allyl Bromide | LDA | THF | -78 | >90 | >97 |

| Note: This table is a representative illustration of the high diastereoselectivity typically achieved with sterically demanding chiral auxiliaries in alkylation reactions and does not represent specific experimental data for this compound. |

Rearrangement Pathways in Cyclopentane Systems

The 2,2-dimethylcyclopentane framework is susceptible to skeletal rearrangements under conditions that generate a carbocation, most notably the Wagner-Meerwein rearrangement. mychemblog.comlscollege.ac.in This type of reaction is a class of carbocation 1,2-rearrangement in which an alkyl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.org The primary driving force for this rearrangement is the formation of a more stable carbocation. mychemblog.com

In a system derived from this compound, a carbocation could be generated at the C1 position through various methods, such as the deamination of the amine with nitrous acid or solvolysis of a corresponding leaving group. The mechanistic pathway would proceed as follows:

Formation of a Secondary Carbocation: A leaving group at the C1 position departs, generating a secondary carbocation. This carbocation is adjacent to a quaternary carbon (C2) bearing two methyl groups.

wikipedia.orgcaltech.edu-Alkyl Shift: One of the methyl groups on the C2 carbon migrates with its pair of bonding electrons to the adjacent C1 carbocation. This is a concerted, suprafacial shift. wikipedia.orglibretexts.org This step is the core of the Wagner-Meerwein rearrangement.

Formation of a More Stable Tertiary Carbocation: The migration of the methyl group results in the formation of a new, more stable tertiary carbocation at the C2 position. The positive charge is now on the carbon that was originally part of the gem-dimethyl group.

Product Formation: The resulting tertiary carbocation can then be trapped by a nucleophile (e.g., water) or lose a proton to form an alkene, yielding a rearranged product such as 1,2-dimethylcyclopentene. libretexts.org

This rearrangement pathway is common in strained bicyclic systems like camphor (B46023) and fenchone, which contain similar structural motifs, and is a fundamental mechanistic possibility for carbocation intermediates of the 2,2-dimethylcyclopentane system. caltech.edunih.gov

Derivatives and Analogs of 1s 2,2 Dimethylcyclopentan 1 Amine: Synthesis and Reactivity

Synthesis of Substituted (1S)-2,2-Dimethylcyclopentan-1-amine Derivatives

The modification of this compound can be broadly categorized into two main approaches: reactions involving the primary amine functionality and those targeting the functionalization of the carbocyclic ring.

N-Alkylation and Acylation Reactions

The primary amine group of this compound is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions to yield secondary and tertiary amines, and amides, respectively.

N-Alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. A common method involves the direct reaction of the amine with alkyl halides. However, this approach can sometimes lead to a mixture of mono- and di-alkylated products, along with the potential for quaternary ammonium (B1175870) salt formation.

A more controlled and widely used method for synthesizing N-alkylated derivatives is reductive amination . This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. For instance, reacting this compound with a suitable aldehyde in the presence of a reducing agent like sodium cyanoborohydride can yield the desired N-alkylated product cleanly. Another powerful technique is the "borrowing hydrogen" strategy, which uses catalysts (e.g., iron or gold-based) to couple amines with alcohols, offering an environmentally friendly route to N-alkylation. d-nb.inforesearchgate.net

N-Acylation converts the primary amine into an amide derivative. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. This reaction is generally high-yielding and specific for mono-acylation.

| Reaction Type | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Can lead to over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Offers good control for mono-alkylation. |

| "Borrowing Hydrogen" | Alcohol (R-OH), Metal Catalyst (e.g., Fe, Au) | Secondary/Tertiary Amine | Atom-economical and green method. d-nb.inforesearchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O), Base | Amide | Typically high-yielding and selective. |

Functionalization of the Cyclopentane (B165970) Ring

Introducing substituents onto the cyclopentane ring of this compound is a more complex synthetic challenge due to the relative inertness of the C-H bonds of the alkane ring. Strategies often involve multi-step sequences starting from already functionalized cyclopentane precursors.

One viable approach begins with a functionalized cyclopentanone (B42830). For example, reactions such as aldol (B89426) condensations or Michael additions can be used to construct a substituted cyclopentane framework. baranlab.org Following the construction of the desired carbocyclic core, the amine functionality can be introduced, often via reductive amination of the ketone.

Another advanced strategy involves direct C-H functionalization. While challenging on unactivated alkanes, modern catalysis has made strides in this area. For instance, directing-group-assisted, transition-metal-catalyzed reactions can achieve site- and diastereoselective functionalization of C-H bonds, even at positions remote from the directing group. nih.gov In the context of our target molecule, the amine group could potentially be converted into a directing group to guide the introduction of new functionalities at specific positions on the ring.

Finally, multi-step classical syntheses can yield highly functionalized cyclopentane derivatives. These routes may involve cycloaddition reactions, ring contractions, and subsequent functional group interconversions to build complex, stereodefined cyclopentane structures. beilstein-journals.orgnih.govresearchgate.net

| Strategy | Description | Potential Application |

| Synthesis from Functionalized Precursors | Building the substituted cyclopentane ring first (e.g., from a cyclopentanone), followed by introduction of the amine group. baranlab.org | Allows for a wide variety of substituents to be introduced at defined positions. |

| Directed C–H Functionalization | Using the amine (or a derivative) as a directing group to guide a metal catalyst to a specific C–H bond on the ring for functionalization. nih.gov | Offers an efficient route to modify the existing scaffold directly. |

| Multi-step Classical Synthesis | Employing complex reaction sequences like cycloadditions and ring contractions to build the desired functionalized ring system. nih.govresearchgate.net | Enables access to densely functionalized and stereochemically complex analogs. |

Reactivity of this compound Derivatives

The reactivity of derivatives of this compound is dictated by the nature of the newly introduced functional groups and the inherent structural features of the parent molecule.

N-Acyl derivatives (amides) exhibit significantly different reactivity compared to the parent amine. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which greatly reduces the basicity and nucleophilicity of the nitrogen. This amide bond is stable but can be hydrolyzed back to the amine under acidic or basic conditions.

N-Alkyl derivatives (secondary and tertiary amines) retain their basic and nucleophilic character. However, the steric bulk of the N-alkyl groups, in addition to the gem-dimethyl group on the ring, can influence the accessibility of the nitrogen's lone pair to electrophiles.

When the cyclopentane ring is functionalized , the reactivity is primarily governed by the new functional group. For example, a hydroxyl-substituted derivative will undergo reactions typical of alcohols (e.g., oxidation, esterification), while a derivative bearing an ester can be hydrolyzed or reduced. The proximity and stereochemical relationship of the amino group to the new functionality can lead to intramolecular reactions or influence the stereochemical outcome of subsequent transformations. For example, the amine could act as an internal nucleophile or base, catalyzing or participating in reactions at the nearby functional group.

Structure-Reactivity Relationships in Cyclopentanamine Systems

The relationship between the three-dimensional structure of this compound derivatives and their chemical reactivity is governed by a combination of steric and electronic effects.

The most significant structural feature is the gem-dimethyl group at the C2 position, adjacent to the stereocenter bearing the amine group. This arrangement imparts considerable steric hindrance. This so-called Thorpe-Ingold or gem-dimethyl effect can influence reactivity in several ways:

It can lock the cyclopentane ring into a preferred conformation, which in turn affects the orientation of substituents and their accessibility.

It sterically shields one face of the molecule, potentially directing the approach of reagents to the less hindered face, thereby influencing the stereoselectivity of reactions at the amine or on the ring.

The rate of ring-forming or ring-opening reactions can be enhanced due to the conformational constraints imposed by the gem-dimethyl group. baranlab.org

The reactivity of the amine itself is also affected. The steric bulk of the 2,2-dimethylcyclopentyl group can modulate the nucleophilicity of the nitrogen atom. This effect is further compounded by the size of any N-substituents.

In reactions involving the formation of new stereocenters, the existing chirality at C1 can exert significant diastereoselective control. The bulky 2,2-dimethylcyclopentyl group acts as a chiral auxiliary, directing incoming reagents to attack preferentially from one direction.

Finally, electronic effects of substituents on the ring will influence reactivity. Electron-withdrawing groups can decrease the basicity of the amine through inductive effects, while also activating adjacent positions towards nucleophilic attack. Conversely, electron-donating groups would enhance the amine's basicity. These structure-reactivity principles are crucial for predicting and controlling the chemical behavior of these systems in complex syntheses. researchgate.netrsc.orgnih.gov

Emerging Trends and Future Research Directions

Development of Novel Asymmetric Methodologies

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry, with continuous efforts to develop more efficient and selective methods. acs.org Future research on (1S)-2,2-dimethylcyclopentan-1-amine will likely focus on the development of novel asymmetric methodologies that offer high enantioselectivity, yield, and operational simplicity.

One promising avenue is the use of organocascade catalysis , which combines multiple catalytic cycles in a single pot to rapidly build molecular complexity from simple starting materials. nih.govnih.gov For instance, a cascade reaction involving a chiral secondary amine catalyst for a Michael addition, followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction, could be envisioned for the asymmetric synthesis of functionalized cyclopentanone (B42830) precursors to this compound. nih.govnih.gov

Another area of active development is the use of chiral ligands in transition metal-catalyzed reactions . researchgate.netnih.gov Novel chiral N,N'-dioxide ligands, for example, have shown great potential in a variety of asymmetric transformations. rsc.org The development of bespoke ligands designed to coordinate with a metal center and effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation or amination of a suitable 2,2-dimethylcyclopentanone (B1329810) precursor would be a significant advancement.

Table 1: Potential Asymmetric Methodologies for the Synthesis of this compound Precursors

| Methodology | Catalyst Type | Potential Precursor | Key Advantages |

| Organocascade Catalysis | Chiral Secondary Amine / NHC | 2,2-Dimethylcyclopent-1-enone | High stereoselectivity, operational simplicity, rapid complexity generation. |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex | 2,2-Dimethylcyclopentanone Imine | High enantioselectivity, atom economy. |

| Chiral Ligand-Mediated Amination | Chiral N,N'-dioxide Ligand Complex | 2,2-Dimethylcyclopentanone | Direct formation of the C-N bond with stereocontrol. |

Sustainable Synthesis of Chiral Cyclopentanamines

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and fine chemical industries. mdpi.com Future research on the synthesis of this compound will undoubtedly prioritize the development of sustainable and environmentally benign methods.

Biocatalysis stands out as a powerful tool for the synthesis of chiral amines. hims-biocat.euresearchgate.net The use of enzymes, such as transaminases or amine dehydrogenases, can offer high enantioselectivity under mild reaction conditions, often in aqueous media. acs.orgrsc.org A potential biocatalytic route to this compound could involve the asymmetric amination of 2,2-dimethylcyclopentanone using a whole-cell biocatalyst, which provides the necessary cofactors internally. capes.gov.bracs.org This approach would minimize the use of hazardous reagents and solvents.

Furthermore, the development of catalytic systems that utilize renewable feedstocks is a key goal of sustainable chemistry. While not directly applicable to the dimethylcyclopentane core, research into the synthesis of cyclic amines from bio-based materials highlights a broader trend that could influence future synthetic strategies. researchgate.net

Table 2: Comparison of Potential Sustainable Synthesis Approaches

| Approach | Key Features | Environmental Benefits |

| Whole-Cell Biocatalysis | Use of engineered microorganisms, internal cofactor regeneration. | Aqueous reaction media, reduced waste, mild conditions. |

| In Vitro Enzymatic Synthesis | Isolated enzymes (e.g., transaminases), potential for process optimization. | High selectivity, biodegradable catalysts. |

| Hydrogen-Borrowing Amination | Use of an alcohol precursor with a catalyst that facilitates oxidation, imine formation, and reduction. | High atom economy, water as the primary byproduct. researchgate.net |

Advanced Characterization Techniques for Stereochemical Analysis

The unambiguous determination of the stereochemistry of chiral molecules is crucial for their application in asymmetric synthesis and pharmacology. Future research will leverage advanced analytical techniques for the stereochemical analysis of this compound and its derivatives.

Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), will remain the workhorse for determining enantiomeric excess. chromatographyonline.comheraldopenaccess.usgcms.cz The development of novel chiral stationary phases can lead to improved resolution and faster analysis times.

Chiroptical methods , such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.govnumberanalytics.com The use of imine-based chiroptical sensing, where the chiral amine is derivatized in situ, can provide a rapid and sensitive method for stereochemical analysis. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy , in the presence of chiral solvating or derivatizing agents, can be used to differentiate between enantiomers and determine enantiomeric purity. researchgate.net The effect of asymmetry on the NMR spectra can provide valuable structural information.

Table 3: Advanced Techniques for Stereochemical Analysis

| Technique | Information Obtained | Key Advantages |

| Chiral HPLC/GC | Enantiomeric excess (ee) | High accuracy, well-established methods. heraldopenaccess.usgcms.cz |

| ECD/VCD Spectroscopy | Absolute configuration | Non-destructive, provides detailed stereochemical information. nih.govnumberanalytics.com |

| Chiral NMR Spectroscopy | Enantiomeric purity, diastereomeric ratio | In-solution analysis, structural elucidation. researchgate.net |

| Mass Spectrometry (MS) | Chiral recognition, enantiomeric excess | High speed and sensitivity. nih.gov |

Expanding the Scope of Applications in Organic Synthesis

The utility of this compound as a chiral building block is expected to expand into new areas of organic synthesis. Its unique structural features can be exploited in the design of novel catalysts and reagents for asymmetric transformations.

A significant area of future research will be its application as a chiral ligand in asymmetric catalysis . nih.gov The amine functionality can be readily modified to create a range of bidentate or polydentate ligands for transition metals. These new chiral complexes could be applied to a variety of reactions, including asymmetric C-H activation, conjugate additions, and allylic alkylations. researchgate.net

Furthermore, this compound can serve as a chiral auxiliary , temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Its rigid cyclopentyl backbone can provide a well-defined chiral environment to control facial selectivity.

The incorporation of the this compound moiety into more complex molecules is another promising direction. This could lead to the synthesis of novel chiral pharmaceuticals and agrochemicals , where the stereochemistry of the amine is critical for biological activity. yale.edumdpi.com The synthesis of highly functionalized cyclopentanes is of great interest for the preparation of prostaglandins (B1171923) and other bioactive molecules. amanote.com

Table 4: Potential Future Applications in Organic Synthesis

| Application Area | Role of this compound | Potential Impact |

| Asymmetric Catalysis | Precursor to chiral ligands | Development of new, highly selective catalytic systems. |

| Chiral Auxiliaries | Stereodirecting group | Access to a wide range of enantiomerically enriched compounds. |

| Pharmaceutical Synthesis | Chiral building block | Discovery of new drugs with improved efficacy and safety profiles. |

| Materials Science | Monomer for chiral polymers | Creation of new materials with unique chiroptical properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1S)-2,2-Dimethylcyclopentan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of cyclopentanamine derivatives. For example, methyl iodide can react with cyclopentanamine in the presence of a base like potassium carbonate to introduce methyl groups. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. Polar aprotic solvents (e.g., DMF) at 60–80°C under nitrogen atmosphere have been reported to improve yields (70–85%) . Enantioselective synthesis may require chiral catalysts or resolution techniques, such as chiral HPLC, to isolate the (1S)-enantiomer .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the stereochemistry and substituent positions. For instance, the cyclopentane ring protons show distinct splitting patterns due to the dimethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHN) and isotopic patterns .

- Chiral Analysis : Polarimetry or chiral-phase GC/HPLC distinguishes enantiomeric purity, critical for biological studies .

Q. How does the steric hindrance from the 2,2-dimethyl groups affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky dimethyl groups restrict access to the amine group, reducing reactivity in sterically demanding reactions. Kinetic studies using competing substrates (e.g., comparing with unsubstituted cyclopentanamine) under SN2 conditions (e.g., methyl iodide in THF) reveal slower reaction rates. Computational modeling (DFT) can predict steric effects on transition states .

Advanced Research Questions

Q. What experimental strategies are used to investigate the interaction of this compound with serotonin receptors (e.g., 5-HT)?

- Methodological Answer :

- Radioligand Binding Assays : Competitive binding studies using H-labeled antagonists (e.g., mesulergine) quantify affinity (K) .

- Functional Selectivity Assays : Measure intracellular Ca flux or β-arrestin recruitment in HEK293 cells transfected with 5-HT receptors to assess biased agonism .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites, guided by X-ray crystallography data of homologous receptors .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like cell line specificity (e.g., CHO vs. HEK293), receptor density, and assay conditions (e.g., buffer pH, co-factors) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents to isolate structural determinants of activity .

- Cross-Validation : Replicate key findings in orthogonal assays (e.g., electrophysiology for ion channel targets) .

Q. What computational approaches are employed to predict the metabolic pathways and toxicity profile of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, cytochrome P450 metabolism, and hepatotoxicity based on physicochemical properties (LogP, topological surface area) .

- Molecular Dynamics (MD) Simulations : Track interactions with metabolic enzymes (e.g., CYP3A4) to identify potential reactive intermediates .

- Toxicogenomics : RNA-seq or proteomics in hepatocyte models reveal gene expression changes linked to oxidative stress or apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products